

# Pharmacological Profile & Binding Affinity

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## Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

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Indatraline (also known as Lu 19-005) acts as a potent reuptake inhibitor for all three major monoamine transporters. The table below summarizes its binding affinity (K<sub>i</sub> values) for each transporter.

Transporter	Target	K <sub>i</sub> Value (nM)
SERT	Serotonin (5-HT) Transporter	0.42 [1]
DAT	Dopamine Transporter	1.7 [1]
NET	Norepinephrine Transporter	5.8 [1]

This pharmacological profile classifies indatraline as a **Triple Reuptake Inhibitor (TRI)**, and its high potency makes it a valuable tool in neuropharmacology research [1] [2].

## Detailed Experimental Protocols

### Protocol 1: MS Binding Assays for Monoamine Transporters

Mass spectrometry-based binding assays (MS Binding Assays) serve as a modern, label-free alternative to radioligand binding for characterizing inhibitors at monoamine transporters [3].

- **Key Reagents:**

- **Native Marker:** (1R,3S)-indatraline
- **Transporters:** Cell membranes expressing human DAT (hDAT), NET (hNET), or SERT (hSERT)
- **Test Compounds:** Inhibitors or substrates of interest
- **Procedure:**
  - **Saturation Experiments:** Incubate transporter-containing preparations with varying concentrations of (1R,3S)-indatraline to determine binding parameters.
  - **Competition Experiments:** Co-incubate transporter preparations with a fixed concentration of (1R,3S)-indatraline and varying concentrations of the test compound.
  - **Dissociation Studies:** To study dissociation kinetics, pre-bind (1R,3S)-indatraline to the transporter, then observe its release over time in the presence of an excess of another inhibitor (e.g., clomipramine, which exhibits an allosteric effect on indatraline dissociation from hSERT).
  - **Sample Analysis:** Use LC-MS/MS to quantify the amount of (1R,3S)-indatraline bound to the transporter in each experiment.
- **Data Analysis:** Analyze the data to calculate  $K_i$  values for test compounds and dissociation rate constants for the marker. Results from these MS Binding Assays show excellent agreement with traditional radioligand binding assays [3].

## Protocol 2: Functional Serotonin Release Assay

This functional assay measures the ability of test drugs to induce or modulate the release of pre-loaded tritiated serotonin ([<sup>3</sup>H]5-HT) from rat brain synaptosomes [4].

- **Key Reagents:**
  - **Biological Preparation:** Synaptosomes from whole rat brain (minus caudate)
  - **Radiolabel:** [<sup>3</sup>H]5-HT
  - **Uptake Blockers:** Nomifensine and GBR12935 are included to prevent uptake of [<sup>3</sup>H]5-HT into norepinephrine and dopamine nerve terminals, ensuring SERT-specific measurement.
  - **Inhibitors:** Indatraline, other SERT inhibitors.
  - **Substrates:** PAL-287, (+)-fenfluramine, (+)-MDMA, 5-HT, etc.
- **Procedure:**
  - **Preparation:** Homogenize brain tissue in ice-cold sucrose solution containing the uptake blockers and reserpine (to deplete vesicular monoamines).
  - **Pre-loading:** Incubate synaptosomal preparation with [<sup>3</sup>H]5-HT to steady state.
  - **Release Reaction:** Add the pre-loaded synaptosomes to tubes containing test drugs (substrates alone, or substrates with a fixed concentration of a SERT inhibitor like indatraline).
  - **Termination:** After 5 minutes, stop the reaction by rapid vacuum filtration.
  - **Measurement:** Quantify the released tritium using a liquid scintillation counter.
- **Data Analysis:**

- Generate dose-response curves for substrates to determine EC50 (potency) and EMAX (efficacy) values.
- In the presence of an inhibitor, a rightward shift in the substrate's dose-response curve (increased EC50) indicates competitive inhibition. The functional  $K_e$  (dissociation constant) for the inhibitor can be calculated using the formula:  $K_e = [I] / (EC_{50,I} / EC_{50} - 1)$ , where [I] is the inhibitor concentration, and EC50,I and EC50 are the substrate's EC50 values with and without the inhibitor, respectively [4].

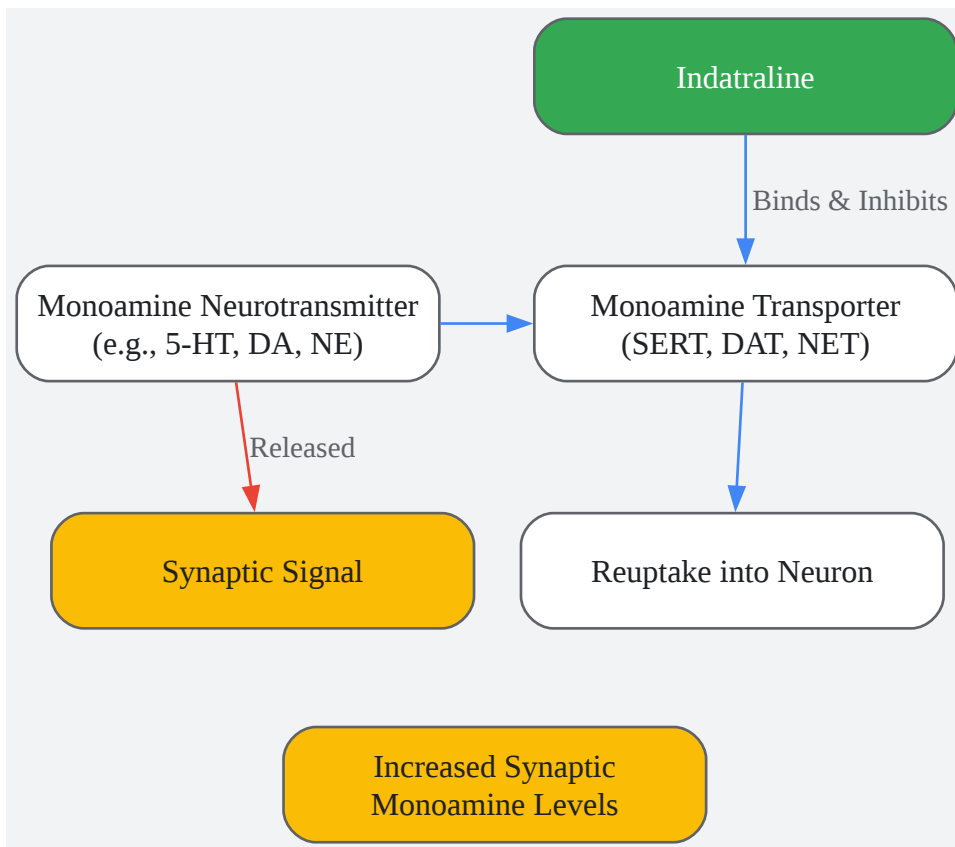
## Research Applications & Biological Effects

Beyond its primary mechanism, research has uncovered additional biological activities of indatraline.

- **Induction of Autophagy:** A cell-based high-content screen identified indatraline as a potent inducer of autophagy. It acts by suppressing the **mTOR/S6 kinase signaling pathway**, a key negative regulator of autophagy. This was validated by increased LC3-I to LC3-II conversion, accumulation of autophagosomes observed via transmission electron microscopy, and confirmation of autophagic flux. This property has shown therapeutic potential in a rat model, where indatraline inhibited smooth muscle cell accumulation and suppressed restenosis [5].
- **Pharmacotherapeutic Potential:** Due to its slow onset and long duration of action, indatraline has been investigated as a potential pharmacotherapy for **cocaine and psychostimulant abuse**. It can reduce cocaine self-administration in animal models and block the effects of methamphetamine and MDMA [2].

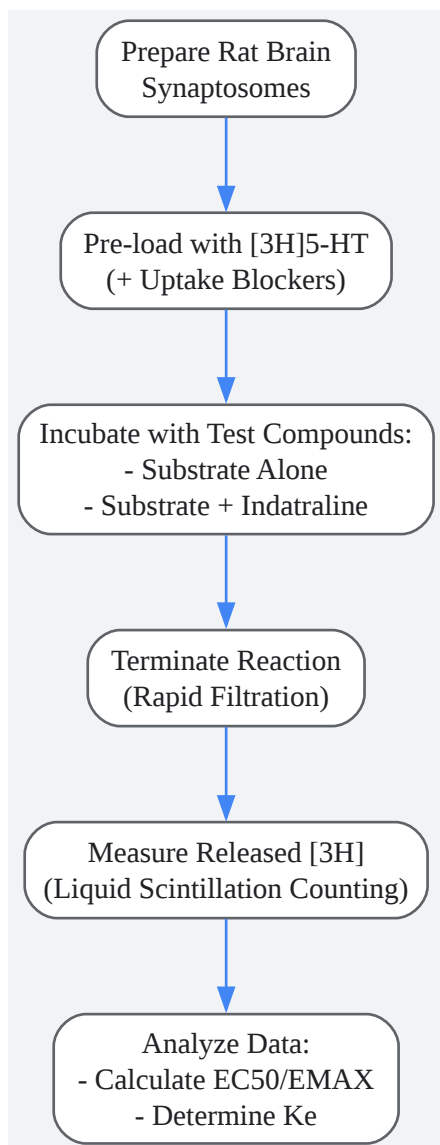
## Mechanism of Action and Experimental Workflow

The following diagrams illustrate indatraline's mechanism at the molecular level and a general workflow for the key functional assay.



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*Diagram 1: Molecular mechanism of indatraline. Indatraline binds to monoamine transporters (SERT, DAT, NET) on the presynaptic neuron, blocking the reuptake of neurotransmitters. This leads to increased neurotransmitter levels in the synaptic cleft, prolonging the signal.*



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*Diagram 2: Functional serotonin release assay workflow. This protocol tests the ability of transporter substrates to induce serotonin release and how inhibitors like indatraline modulate this effect [4].*

## Important Notes for Researchers

- **Research Use:** Indatraline is intended for laboratory research use only and is not for human consumption [1].
- **Handling and Storage:** The hydrochloride salt form (CAS 96850-13-4) should be stored desiccated at room temperature or as recommended by the manufacturer. Stock solutions can be prepared in water (with gentle warming) or DMSO [1] [6].

- **Structural Derivatives:** Methoxy derivatives of indatraline have been synthesized. Modifying its structure can significantly alter its affinity and selectivity profile at the monoamine transporters, providing useful chemical probes [7].

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To cite this document: Smolecule. [Pharmacological Profile & Binding Affinity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530604#indatraline-transporter-binding-ki-values>]

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